2-Iodo-4-methylpyridine

Cross-coupling Suzuki-Miyaura Halopyridine reactivity

2-Iodo-4-methylpyridine offers a strategic advantage in Pd-catalyzed cross-couplings. Its reactive C–I bond enables oxidative addition under milder conditions, delivering higher yields than bromo- or chloro-analogs. Ideal for medicinal chemistry and process scale-up, ensuring robust, cost-effective synthesis. Procure now for superior performance.

Molecular Formula C6H6IN
Molecular Weight 219.02 g/mol
CAS No. 22282-60-6
Cat. No. B1367004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-4-methylpyridine
CAS22282-60-6
Molecular FormulaC6H6IN
Molecular Weight219.02 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)I
InChIInChI=1S/C6H6IN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3
InChIKeyDZFWKQYMUZMLSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-4-methylpyridine (CAS 22282-60-6): A Strategic Iodinated Pyridine Building Block for Cross-Coupling Procurement


2-Iodo-4-methylpyridine (CAS 22282-60-6) is a heterocyclic aryl iodide featuring a pyridine core substituted with iodine at the 2-position and a methyl group at the 4-position. Its molecular formula is C₆H₆IN, with a molecular weight of 219.02 g/mol and a computed XLogP3-AA of 1.9, indicating moderate lipophilicity [1]. The compound serves as a versatile intermediate in organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions . The iodine substituent is a superior leaving group compared to bromine or chlorine, facilitating efficient participation in Suzuki-Miyaura, Sonogashira, and other metal-mediated couplings .

2-Iodo-4-methylpyridine: Why Direct Substitution with Bromo- or Chloro-Analogs Compromises Synthetic Efficiency


Substituting 2-iodo-4-methylpyridine with its bromo- or chloro-analogs (e.g., 2-bromo-4-methylpyridine or 2-chloro-4-methylpyridine) in cross-coupling workflows is not a like-for-like exchange. The C–I bond is significantly weaker and more polarizable than C–Br or C–Cl bonds, resulting in markedly different oxidative addition kinetics with palladium catalysts [1]. Density Functional Theory (DFT) calculations on monohalopyridines unequivocally demonstrate that the intrinsic reactivity order for cross-coupling is I >> Br, Cl, with iodine-substituted pyridines exhibiting the highest calculated reactivity [2]. Consequently, using a bromo- or chloro-analog often necessitates harsher reaction conditions (elevated temperatures, stronger bases, specialized ligands) and leads to lower yields or incomplete conversion, directly impacting process efficiency and cost in both research and scale-up settings [3].

Quantitative Evidence Guide: Selecting 2-Iodo-4-methylpyridine Based on Comparative Reactivity and Regioselectivity Data


Cross-Coupling Reactivity: 2-Iodo-4-methylpyridine vs. Bromo- and Chloro-Analogs in Suzuki-Miyaura Reactions

In a systematic study of Suzuki-Miyaura cross-coupling of halogenated pyridines with a borated L-aspartic acid derivative, DFT calculations were used to estimate the intrinsic reactivity of chloro-, bromo-, and iodo-pyridines at the C2, C3, and C4 positions. The DFT results indicated the reactivity order for halogen substituents as I >> Br, Cl, and for ring positions as C4 > C2, C3 [1]. This positions 2-iodo-4-methylpyridine as a highly reactive coupling partner relative to its 2-bromo-4-methylpyridine and 2-chloro-4-methylpyridine counterparts. The study also reported experimental yields with the trend Br > I >> Cl and C3 > C2, C4, noting that optimized conditions for 3-bromopyridine afforded the coupling product quantitatively [1].

Cross-coupling Suzuki-Miyaura Halopyridine reactivity

Regioselectivity in Carbonylative Cross-Coupling: Iodo- vs. Bromo-pyridines and Positional Effects

A comprehensive study on the palladium-catalyzed carbonylative Suzuki cross-coupling of mono-iodopyridines and bromopyridines established a clear reactivity hierarchy. The order of reactivity decreases from iodo- to bromopyridines and from 2-, 4- to 3-substituted halopyridines [1]. Under optimized conditions, benzoylpyridines were recovered in high yields (80–95%) [1]. For a 2-iodo-4-methylpyridine substrate, the iodine at the 2-position ensures high reactivity (iodo > bromo), while the 4-methyl substitution is electronically favorable compared to a 3-substituted isomer.

Carbonylative coupling Regioselectivity Palladium catalysis

Enhanced Halogen/Metal Exchange Capabilities of 2-Iodo-4-methylpyridine vs. Bromo-Analogs

A review on the regioselective functionalization of pyridines using directed metalation or halogen/metal exchange highlights that organomagnesium reagents, such as iPrMgX (X = Br, Cl·LiCl), can be employed for exchanging more sensitive iodinated or brominated pyridines [1]. Iodinated pyridines generally undergo halogen/metal exchange more readily than their brominated counterparts due to the weaker C–I bond, allowing for milder reaction temperatures and higher functional group tolerance [1].

Halogen-metal exchange Organometallic reagents Regioselective functionalization

2-Iodo-4-methylpyridine: Application Scenarios Driven by Superior Cross-Coupling Reactivity and Regioselectivity


High-Yield Synthesis of 2-Aryl-4-methylpyridines via Suzuki-Miyaura Coupling

Leverage the established reactivity advantage of 2-iodo-4-methylpyridine over its bromo- and chloro-analogs in Suzuki-Miyaura cross-couplings [1]. The iodine substituent facilitates efficient oxidative addition to Pd(0) catalysts, enabling the use of milder reaction conditions (e.g., lower temperatures, weaker bases) and broader functional group tolerance. This scenario is ideal for medicinal chemistry programs constructing biaryl pharmacophores or for process chemistry where high yield and robust performance are critical. Under optimized conditions, similar iodopyridine systems achieve yields in the 80-95% range [2].

Regioselective Synthesis of Benzoylpyridines via Carbonylative Suzuki Coupling

Utilize 2-iodo-4-methylpyridine as the electrophilic partner in palladium-catalyzed carbonylative Suzuki couplings to generate 2-benzoyl-4-methylpyridine derivatives. The high reactivity of the C–I bond ensures complete conversion and high selectivity for the carbonylative pathway over direct, non-carbonylative cross-coupling, with reported yields of 80–95% for related mono-iodopyridines [2]. The 4-methyl substituent provides additional synthetic handles for further elaboration or influences the physicochemical properties of the final ketone product.

Precise C2-Functionalization via Halogen/Metal Exchange

Employ 2-iodo-4-methylpyridine in halogen/metal exchange reactions using organomagnesium or organolithium reagents to generate a nucleophilic 2-pyridyl metal species [3]. This approach enables the installation of diverse electrophiles (e.g., aldehydes, ketones, alkyl halides) at the C2 position with high regiocontrol. The superior lability of the C–I bond compared to C–Br or C–Cl allows for exchange at lower temperatures, minimizing side reactions and expanding the scope of compatible functional groups.

Sonogashira Coupling for Alkynyl-Pyridine Scaffold Construction

Use 2-iodo-4-methylpyridine as the aryl halide component in Sonogashira couplings with terminal alkynes. Iodopyridines are well-established as efficient substrates for this transformation [4], and the presence of the 4-methyl group can enhance the lipophilicity and metabolic stability of the resulting alkynyl-pyridine products. This application is particularly relevant for the synthesis of π-conjugated materials and bioactive molecules where the alkyne linker is a key structural motif.

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